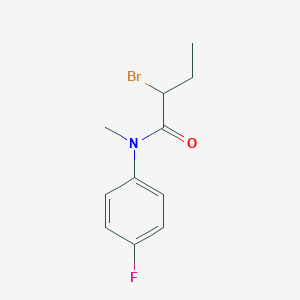

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

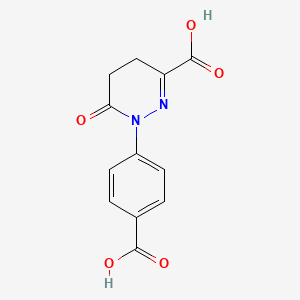

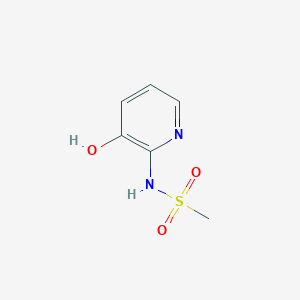

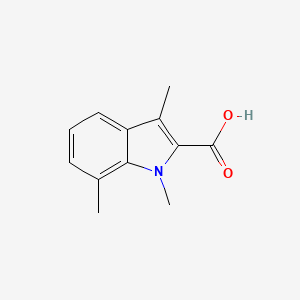

“2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” is a chemical compound with the molecular formula C13H9BrFNO. It has a molecular weight of 294.119 .

Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-fluorophenyl)-N-methylbutanamide” can be represented by the InChI string: InChI=1S/C13H9BrFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17) .Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the synthesis of related compounds which serve as key intermediates for various pharmacologically active agents, such as atorvastatin, a well-known cholesterol-lowering drug. For example, Song Hong-rui (2009) detailed a synthesis method for a compound structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, highlighting its importance in the synthesis of atorvastatin. This method utilized isobutyric acid, meldrum's acid, and phenylacetic acid in a multi-step synthesis that emphasized the compound's role as a crucial intermediate in pharmaceutical manufacturing (Song Hong-rui, 2009).

Applications in Molecular Imaging

A derivative of CGS 27023A, structurally related to 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide, was identified as a potent matrix metalloproteinase inhibitor and labeled with ^(18)F for PET imaging. The synthesis of this radiolabeled compound and its initial small-animal PET studies were described by Wagner et al. (2009), showcasing the potential of such compounds in the field of molecular imaging and cancer research (Wagner et al., 2009).

Novel Synthesis Methods

Another significant contribution to the field is the development of novel synthesis methods for structurally related compounds. Li Yong-qiang (2012) reported a one-pot synthesis method for 4-Bromo-2-fluorobiphenyl, emphasizing the efficiency and cost-effectiveness of this method. This research could provide insights into more sustainable and economical synthesis routes for related compounds, including 2-bromo-N-(4-fluorophenyl)-N-methylbutanamide (Li Yong-qiang, 2012).

Antimicrobial Activity

Additionally, research into the antimicrobial activity of compounds with similar structures has been conducted. Saeed et al. (2010) synthesized a series of 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines and evaluated their antibacterial and antifungal activities. This study showcases the potential biomedical applications of these compounds in developing new antimicrobial agents (Saeed et al., 2010).

Safety And Hazards

properties

IUPAC Name |

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO/c1-3-10(12)11(15)14(2)9-6-4-8(13)5-7-9/h4-7,10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDYTRLWIOSDBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401254335 |

Source

|

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

CAS RN |

1119450-48-4 |

Source

|

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(4-fluorophenyl)-N-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401254335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344472.png)

![4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344474.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344475.png)

![4-[5-amino-4-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1344481.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1344482.png)

![4-{[2-(Chloromethyl)thien-3-yl]sulfonyl}morpholine](/img/structure/B1344487.png)